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To help your audience evaluate the data, here are the methodologies from the key trials.

¢ Treatment Administration: The Phase Il trial involved Convection-Enhanced Delivery (CED). One
month after completing radiotherapy (50-60 Gy), patients underwent stereotactic brain surgery for
catheter placement. ACNU was administered at a concentration of 0.75 mg/mL for 2-3 days until a
cumulative volume of 7 mL was delivered [1].

¢ Real-Time Monitoring (Phase I): The Phase I trial enhanced the CED procedure with real-time
monitoring of drug distribution. This was achieved by mixing gadolinium-DOTA with the ACNU
infusion solution. Patients underwent repeated MRI scans during the infusion to visualize distribution
and adjust the protocol if needed, minimizing leakage into undesired areas [2].

¢ Response Assessment: In both trials, tumor response was determined according to the
standardized RANO criteria [1]. This involves comparing follow-up gadolinium-contrast-enhanced
T1-weighted and T2-weighted MRI scans to baseline images to classify the response as Complete
Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) [1].

The following diagram illustrates the workflow for treatment and response assessment from the Phase II

trial:
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¢ Novel Delivery is Key: The promising response and survival data are intrinsically linked to the CED
administration method, which bypasses the blood-brain barrier to achieve high local drug
concentrations [1] [2]. This suggests the efficacy of ACNU in this context is highly route-dependent.

¢ Benchmarking the Data: The reported 15-month median overall survival and 60% 1-year
survival rate in DIPG are clinically significant, as the historical median survival with radiotherapy
alone is less than 12 months [1]. This provides a strong benchmark for comparing nimustine's
performance against other experimental therapies.

o Safety Profile: The Phase | trial established the safety of this approach, with drug-associated toxicity
reported as minimal and the regimen deemed well-tolerated even in the delicate brainstem region
[2]. This is a critical point for risk-benefit assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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